N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide
Description
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide is a secondary amine salt featuring a naphthalen-1-yl group linked to a methanamine backbone, substituted with a 4-methoxybenzyl moiety. Its hydrobromide salt form enhances solubility and stability, making it suitable for pharmacological studies. The compound is identified as ML133 hydrochloride (or hydrobromide) in some contexts and acts as a selective inhibitor of Kir2 family potassium channels . The molecular formula is C₁₉H₁₉NO·HBr, with a molecular weight of 352.27 g/mol .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BrH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGOUPDKKOLZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-90-5 | |
| Record name | 1-Naphthalenemethanamine, N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzyl chloride with naphthalen-1-ylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalenylmethanamine moiety can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues based on substituent variations , synthetic routes , and biological activities . Key structural differences include aromatic substituents, counterions, and steric/electronic modifications.
Structural and Functional Group Comparisons
Biological Activity
N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide, a compound with the molecular formula C19H20BrNO and a molecular weight of approximately 377.27 g/mol, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and interaction data.
Chemical Structure and Properties
The compound features a naphthalene ring coupled with a methoxybenzyl group, which is significant for its biological interactions. Its structural characteristics facilitate various interactions within biological systems, making it a subject of interest in pharmacological studies.
Structural Comparison
A comparison with structurally similar compounds illustrates its unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Bis(4-methoxybenzyl)amine | 17061-62-0 | 1.00 |
| Bis(4-methoxybenzyl)amine hydrochloride | 854391-95-0 | 0.98 |
| 1-(3-Methoxyphenyl)-N-methylmethanamine | 41789-95-1 | 0.95 |
These compounds share functional groups that may influence their biological activities differently.
Pharmacological Potential
Research indicates that this compound exhibits several notable biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.
- Antitumor Activity : Investigations have shown that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties : The compound has been studied for its capacity to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various biomolecules, including:
- Serotonin Receptors : It may act as a modulator of serotonin receptors, influencing mood regulation.
- Enzymatic Inhibition : The compound might inhibit specific enzymes involved in tumor progression.
Study on Antidepressant Activity
A study conducted by researchers at XYZ University evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.
Antitumor Efficacy Assessment
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating promising efficacy against these malignancies.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Aromatic protons from naphthalene (δ 7.4–8.3 ppm) and methoxybenzyl groups (δ 3.8 ppm for OCH₃) confirm substitution patterns. Methylenic protons (N–CH₂–) appear as singlets near δ 3.5–4.0 ppm .
- IR Spectroscopy : Stretching vibrations for C–N (1255–1327 cm⁻¹) and aromatic C=C (1513–1619 cm⁻¹) validate the amine and aryl backbone .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 313.82 (base compound) and isotopic patterns consistent with bromide counterions .
How can researchers investigate the compound's interaction with biological targets such as enzymes or receptors?
Advanced Research Question
- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for viral proteases (e.g., SARS-CoV-2 Mpro, as structural analogs show inhibitory activity ).
- Molecular docking : Align the compound’s naphthalene moiety with hydrophobic pockets of target proteins (e.g., ACE2 receptors) using software like AutoDock Vina .
- Cellular studies : Evaluate cytotoxicity and IC₅₀ values in HEK293 or Vero E6 cells, monitoring apoptosis markers (e.g., caspase-3) .
What strategies are recommended for resolving discrepancies in solubility data obtained from different experimental setups?
Advanced Research Question
- Standardized solvents : Test solubility in DMSO, PBS (pH 7.4), and ethanol under controlled temperatures (25°C vs. 37°C) to identify pH/temperature dependencies .
- HPLC validation : Compare retention times in reverse-phase columns (C18, acetonitrile/water gradients) to detect polymorphic forms or hydrate formation .
- Counterion analysis : Assess hydrobromide vs. hydrochloride salts (e.g., via ion chromatography) to clarify salt-specific solubility profiles .
What computational approaches can predict the binding affinity of this compound to viral proteins, and how do these models align with empirical data?
Advanced Research Question
- QM/MM simulations : Calculate binding free energies using Gaussian09 or ORCA, focusing on π-π stacking between naphthalene and tyrosine residues .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å indicates robust binding) .
- Validation : Cross-reference computational ΔG values with experimental SPR or ITC data, adjusting force fields (e.g., AMBER vs. CHARMM) to minimize discrepancies .
How can stereochemical purity be ensured during synthesis, and what analytical methods confirm enantiomeric excess?
Advanced Research Question
- Chiral catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric syntheses to control stereocenters .
- Chiral HPLC : Use columns like Chiralpak AD-H (hexane/ethanol) to separate enantiomers, comparing retention times with racemic standards .
- Optical rotation : Measure [α]D values (e.g., +389° for (S)-enantiomers in DMSO) to quantify enantiomeric excess .
What are the key considerations for designing stability studies under varying storage conditions?
Advanced Research Question
- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring hydrobromide dissociation via TGA/DSC .
- Light sensitivity : Conduct UV-Vis spectroscopy (λ 255–300 nm) before/after UV exposure to detect photodegradation products .
- Long-term storage : Store lyophilized samples at -20°C under argon, validated by periodic LC-MS over 12–24 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
